molecular formula C7H16ClN B117183 (1-Cyclopentylethyl)amine hydrochloride CAS No. 150812-09-2

(1-Cyclopentylethyl)amine hydrochloride

Cat. No. B117183
M. Wt: 149.66 g/mol
InChI Key: RTRZDZYIAUVOTC-UHFFFAOYSA-N
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Description

“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .


Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Amine Derivatives: Amines such as 1-cyclopentylethylamine are crucial in the synthesis of various chemical compounds. For instance, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine were prepared as hydrochlorides and used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds serve as valuable building blocks in organic synthesis and drug development (Kozhushkov et al., 2010).
  • Alginate-Amide Derivatives for Microencapsulation: Alginate-amide derivatives are synthesized using aminated compounds like 1-cyclopentylethylamine for applications in microencapsulation. These derivatives showcase potential in creating microcapsules for encapsulating substances, offering controlled release and protection of the encapsulated material (Yang et al., 2011).

Catalysis and Chemical Transformations

  • Catalysis in Organic Reactions: Amines such as 1-cyclopentylethylamine are involved in catalytic processes for chemical transformations. For example, Ru/Nb2O5 catalysts are used for the reductive amination of cyclopentanone, producing cyclopentylamine, a valuable compound in the production of pesticides, cosmetics, and medicines. The study emphasizes the influence of the catalyst's morphology on its activity and the reaction mechanism (Guo et al., 2019).

Drug Synthesis and Pharmacology

  • Synthesis of Antineoplastic Agents: 1-cyclopentylethylamine hydrochloride is used in the synthesis of compounds with potential antineoplastic (anti-cancer) properties. The synthesis involves the creation of amines and their derivatives, highlighting their application in the development of new cancer therapies (Pettit et al., 2003).

Safety And Hazards

“(1-Cyclopentylethyl)amine hydrochloride” is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZDZYIAUVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylethan-1-amine hydrochloride

Synthesis routes and methods

Procedure details

The 1-cyclopentylethyl amine (S/R=3/1) was converted to the hydrochloride by dissolving the combined product of 3 runs (12.4 g) in 200 ml H2O, adjusting the pH to 12.0 with solid NaOH pellets and extracting three times with 100 ml diethyl ether. The combined ether extracts were dried over Na2SO4, then treated with a solution of 2 g HCl in 100 ml methanol (with cooling) and this solution was evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid - 8.46 g, mp 192- 4° C.
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